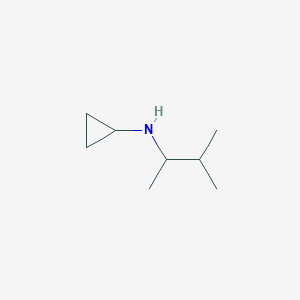
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide involves various chemical reactions and optimizations. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent were synthesized through nucleophilic attack of amines on trichloropyrimidine, leading to the discovery of compounds with antiemetic and other pharmacological properties . Another related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was synthesized from 4-aminopyridine and N,N'-carbonyldiimidazole, with the process optimized for scalability and high purity . Additionally, the synthesis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was confirmed using various spectroscopic methods, and its structure was analyzed using X-ray diffraction and DFT calculations .
Molecular Structure Analysis
The molecular structure of compounds in this chemical class has been extensively studied. For example, the crystal structure of a nitrogenous compound containing a piperazine moiety was determined by X-ray diffraction, and its optimal molecular structure was calculated using DFT. This analysis was complemented by hirshfeld surface analysis and vibrational analysis to understand the physicochemical properties of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are varied. The synthesis of 4-piperazinopyrimidines involved the separation of isomers formed during the nucleophilic attack . In another study, the synthesis of a pyrazolo[1,5-α]pyridine derivative was achieved through a three-step procedure, indicating the complexity and multi-step nature of these chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and the substituents present on the piperazine ring. The pharmacological screening of the synthesized 4-piperazinopyrimidines revealed a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . The DFT study, hirshfeld surface analysis, and vibrational analysis of the piperazine-containing compound provided insights into its electrostatic potential and frontier molecular orbitals, which are important for understanding its reactivity and interactions .
Aplicaciones Científicas De Investigación
Insecticides
- Scientific Field : Agricultural Chemistry
- Application Summary : This compound has been used in the synthesis of novel insecticides .
- Methods of Application : The compound was synthesized through rapid ionic liquid-supported parallel synthesis .
- Results : Some of the synthesized compounds displayed selective insecticidal bioactivities against tested pests .
Drug Synthesis
- Scientific Field : Medicinal Chemistry
- Application Summary : Piperazine derivatives, including those with a pyridin-2-yl group, are often found in drugs or bioactive molecules .
- Methods of Application : The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .
- Results : Piperazine-containing drugs were approved by the Food and Drug Administration between January 2011 and June 2023 .
Corrosion Inhibition
- Scientific Field : Materials Science
- Application Summary : A compound similar to the one you mentioned, N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)quinoline-6-carboxamide, has been used in a study on corrosion inhibition .
- Methods of Application : The compound was synthesized by a stirring method under 0°C to room temperature over 12 hours . The inhibition effect of this organic inhibitor on mild steel corrosion was investigated with weight loss measurement .
- Results : The inhibitor showed a maximum inhibition efficiency of 74.41% in 1N HCl medium .
Antipsychotic Drugs
- Scientific Field : Pharmacology
- Application Summary : Piperazine derivatives, including those with a pyridin-2-yl group, are often found in antipsychotic drugs .
- Methods of Application : These compounds are typically synthesized in a lab and then tested for their pharmacological effects .
- Results : Several piperazine-containing drugs have been approved by the Food and Drug Administration .
Safety And Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
4-pyridin-2-ylpiperazine-1-carboximidamide;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5.HI/c11-10(12)15-7-5-14(6-8-15)9-3-1-2-4-13-9;/h1-4H,5-8H2,(H3,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOLFNZFEHSASI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=N)N.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594675 |
Source


|
| Record name | 4-(Pyridin-2-yl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide | |
CAS RN |
849776-32-5 |
Source


|
| Record name | 1-Piperazinecarboximidamide, 4-(2-pyridinyl)-, hydriodide (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849776-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pyridin-2-yl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














